8-Deoxyserratinine

Description

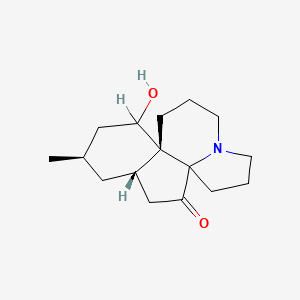

8-Deoxyserratinine is a Lycopodium alkaloid belonging to the fawcettimine class, characterized by a complex polycyclic framework with a fused 6/5/5 tricyclic core and an aza-nine-membered ring system . It was first isolated from Huperzia serrata (蛇足石杉), a plant traditionally used in Chinese medicine, alongside other bioactive alkaloids like Huperzine A, a potent acetylcholinesterase inhibitor . Its structure includes two contiguous quaternary carbon centers, a β-epoxide group, and stereochemical complexity at C8 and C15, which are critical for its biological activity and synthetic challenges . Total syntheses of this compound have been achieved via divergent strategies, leveraging common intermediates shared with related alkaloids .

Propriétés

Numéro CAS |

18331-31-2 |

|---|---|

Formule moléculaire |

C16H25NO2 |

Poids moléculaire |

263.37 g/mol |

Nom IUPAC |

(4S,6R,9S)-8-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |

InChI |

InChI=1S/C16H25NO2/c1-11-8-12-10-14(19)16-5-3-7-17(16)6-2-4-15(12,16)13(18)9-11/h11-13,18H,2-10H2,1H3/t11-,12+,13?,15-,16?/m1/s1 |

Clé InChI |

CXCPHPDVYZHVON-PRAKJRAUSA-N |

SMILES |

CC1CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O |

SMILES isomérique |

C[C@@H]1C[C@H]2CC(=O)C34[C@@]2(CCCN3CCC4)C(C1)O |

SMILES canonique |

CC1CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O |

Synonymes |

8-deoxyserratinine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

8-Deoxyserratinine shares structural and biosynthetic relationships with other fawcettimine-class Lycopodium alkaloids, including fawcettimine , fawcettidine , and lycojaponicumins C . Below is a detailed comparison:

Key Comparative Insights

Structural Divergence: The absence of the C8 hydroxyl group in this compound distinguishes it from fawcettimine and fawcettidine, which retain this moiety. This modification impacts hydrogen-bonding interactions and bioactivity .

Synthetic Strategies :

- A unified approach using a tricyclic intermediate (e.g., 13 or 17 ) enables divergent syntheses. For example, NaBH₄ selectively reduces an epoxide to yield this compound, whereas SmI₂ induces C4–N bond cleavage to form fawcettimine .

- The Helquist annulation and double N-alkylation are critical for constructing the cis-6/5 bicyclic core and aza-nine-membered ring in this compound, achieving enantioselectivity via Shi epoxidation .

Stereochemical Complexity :

- The C15 methyl group’s stereochemistry (R-configuration in this compound vs. S in fawcettidine) is controlled during early-stage Hajos-Parrish ketone functionalization, affecting downstream ring-closing reactions .

Biological Relevance :

- While this compound is often isolated with Huperzine A, its direct bioactivity remains less studied compared to fawcettimine, which shows mild acetylcholinesterase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.